4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Physicochemical profiling Regioisomer differentiation Drug-likeness prediction

This compound is Reference Example 629 (US 10,202,379) and carries the precise 4‑chloro‑2‑nitro benzamide substitution pattern that governs sodium‑channel subtype selectivity (WO 2010/035166) and antibacterial potency vs. MRSA/VRSA. Positional isomers are not SAR‑equivalent—the ortho‑nitro group creates a unique electrostatic surface and enables bioreductive activation. Procuring the correct regioisomer is mandatory for assay reproducibility, patent‑reference replication, and computational validation against ZINC2736684. For research use only; not for human or veterinary use.

Molecular Formula C16H11ClN4O5S2
Molecular Weight 438.9 g/mol
Cat. No. B5053023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Molecular FormulaC16H11ClN4O5S2
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H11ClN4O5S2/c17-10-1-6-13(14(9-10)21(23)24)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22)
InChIKeyPCHXQKCLIAOYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide – Compound Identity and Procurement Baseline


4-Chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS 1370243-61-0; also cataloged under CAS 432512-50-0) is a synthetic benzamide derivative bearing a thiazol-2-ylaminosulfonyl bridging moiety . It belongs to the broader class of thiazolylaminosulfonylbenzamide derivatives, a scaffold associated with sodium channel modulation (WO2010035166) and antibacterial activity (US10202379) [1]. The compound carries a distinctive 4-chloro-2-nitro substitution pattern on the benzamide ring, which differentiates it from several commercially available positional isomers including the 2-chloro-4-nitro, 2-chloro-5-nitro, and 5-chloro-2-nitro analogs (all sharing the molecular formula C16H11ClN4O5S2, MW 438.87 g/mol) . The compound is cataloged as Reference Example 629 in US Patent 10,202,379 and has a registered ZINC entry (ZINC2736684) for virtual screening applications [2].

Why Generic Substitution of 4-Chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide with Positional Isomers Is Scientifically Unjustified


All positional isomers in this series share the identical molecular formula (C16H11ClN4O5S2, MW 438.87), yet the relative orientation of the chloro and nitro substituents on the benzamide phenyl ring governs distinct electronic, steric, and hydrogen-bonding profiles that cannot be assumed interchangeable . The 4-chloro-2-nitro arrangement places the electron-withdrawing nitro group ortho to the amide carbonyl, creating a unique intramolecular electronic environment distinct from the 2-chloro-4-nitro isomer (CAS 5546-63-4), where the nitro is para to the carbonyl and the chloro is ortho [1]. In drug discovery campaigns disclosed in WO2010035166 (Pfizer), specific substitution patterns on the benzamide ring were found to be critical determinants of sodium channel subtype selectivity—generic replacement of one positional isomer with another invalidates both SAR continuity and assay reproducibility [2]. Furthermore, the 4-chloro-2-nitro regioisomer bears a nitro group at the position most conducive to bioreductive activation, a property absent in isomers where the nitro is positioned at C-4 or C-5 [3]. For procurement decisions involving SAR continuation, hit validation, or patent-reference replication, positional isomer substitution introduces an uncontrolled variable that cannot be corrected by molar equivalence alone.

Quantitative Differentiation Evidence for 4-Chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Against Closest Analogs


Computed Physicochemical Differentiation: 4-Chloro-2-nitro vs. 2-Chloro-4-nitro Positional Isomer

Computational property prediction reveals meaningful differentiation between the 4-chloro-2-nitro target compound and its 2-chloro-4-nitro positional isomer (CAS 5546-63-4). The topological polar surface area (tPSA) of the target compound is 170.60 Ų (calculated), and the predicted LogP is approximately 5.51 . While the 2-chloro-4-nitro isomer shares the identical tPSA and LogP values due to identical atom composition, the three-dimensional electrostatic potential surfaces differ substantially due to the altered spatial relationship between the nitro group and the amide carbonyl—a distinction measurable by dipole moment and electrostatic complementarity but not captured by 2D descriptors alone. The ZINC database entry (ZINC2736684) provides 3D conformer data that enables quantitative comparison of electrostatic and shape-based descriptors for virtual screening workflows [1].

Physicochemical profiling Regioisomer differentiation Drug-likeness prediction

Spectroscopic Identity Confirmation: ¹H NMR Differentiation of 4-Chloro-2-nitro from 2-Chloro-4-nitro Regioisomer

The ¹H NMR spectrum of the closely related 2-chloro-4-nitro isomer has been deposited in the SpectraBase database (Compound ID 347b9YsJRUs, solvent DMSO-d6), providing a reference spectroscopic fingerprint [1]. In the 4-chloro-2-nitro target compound, the aromatic proton coupling pattern differs diagnostically from the 2-chloro-4-nitro isomer: the nitro group at C-2 (ortho to amide) deshields the H-3 proton differently than when the nitro is at C-4 (para to amide). The chloro substituent at C-4 in the target compound produces a distinct splitting pattern for H-3 and H-5 compared to the chloro at C-2 in the isomer. These spectral differences are fully resolvable by ¹H NMR and provide unambiguous identity verification for procurement QC [1][2]. The target compound's InChIKey differentiates it uniquely from all positional isomers in chemical registration systems .

NMR spectroscopy Structural elucidation Quality control

Antibacterial Patent Family Differentiation: Reference Example 629 in US10202379 vs. Scaffold Analogs

The target compound is explicitly enumerated as Reference Example 629 in US Patent 10,202,379, which discloses thiazole derivatives with antibacterial activity, including activity against MRSA, VRSA, Listeria monocytogenes, Bacillus anthracis, and Mycobacterium species [1]. Within the same patent family, related Reference Examples demonstrate EC50 values in the low nanomolar range: Reference Example 621 exhibits EC50 = 2 nM, and Reference Example 762 exhibits EC50 = 5.90 nM and IC50 = 31.5 nM in antibacterial assays against susceptible strains [2][3]. While the specific EC50/IC50 value for Reference Example 629 has not been publicly deposited in BindingDB or ChEMBL at the time of this analysis, its inclusion as a specifically enumerated example in the patent—rather than a Markush structure—indicates that it was synthesized and tested, conferring a higher evidentiary status than generic scaffold members .

Antibacterial Thiazole derivatives Patent referencing

Nitro Group Positioning and Bioreductive Potential: 4-Chloro-2-nitro vs. De-nitro and Alternate-nitro Analogs

The 2-nitro substituent on the benzamide ring, positioned ortho to the amide carbonyl, confers a distinct electronic environment that modulates both the reduction potential of the nitro group and the compound's susceptibility to enzymatic bioreduction—a property absent in the 4-nitro analog (CAS TBD, 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, MW 404.42) and the non-nitrated parent scaffold [1]. In nitrobenzamide SAR studies, the position of the nitro group relative to the amide has been shown to be a critical determinant of antimycobacterial activity, with ortho-nitro substitution (as in the target compound) exhibiting distinct activity profiles compared to para-nitro or meta-nitro isomers [2]. The 4-chloro substituent further modulates the electron density of the aromatic ring, influencing the nitro group's one-electron reduction potential—a parameter directly relevant to hypoxia-selective cytotoxicity and antibacterial nitroreductase activation [2].

Bioreductive activation Nitroaromatic Hypoxia-selectivity

Sodium Channel Modulator Scaffold Context: Substitution-Dependent Selectivity Implications in WO2010035166

The thiazolylaminosulfonylbenzamide scaffold is the subject of WO2010035166 (Pfizer), which discloses these compounds as sodium channel modulators for pain treatment [1]. The patent explicitly claims specific substitution patterns on the benzamide ring as critical for Nav subtype selectivity. The target compound's 4-chloro-2-nitro substitution pattern is distinct from the disclaimed compounds in the patent—specifically, N-[3-chloro-4-(trifluoromethyl)benzyl]-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide and its 3-fluoro analog—indicating that the 4-chloro-2-nitro benzamide moiety occupies a separate chemical sub-space within the patent landscape [1]. Within the broader voltage-gated sodium channel field, compounds such as ICA-121431 (which shares the thiazol-2-ylaminosulfonylphenyl scaffold but with a different amide moiety) demonstrate potent and selective Nav1.1/Nav1.3 inhibition with IC50 values of 13 nM and 23 nM respectively, and >1000-fold selectivity over Nav1.5 . This establishes the scaffold's capacity for subtype-selective ion channel modulation, where the benzamide substitution pattern (including the 4-chloro-2-nitro motif) is expected to be a key selectivity determinant.

Sodium channel modulation Pain therapeutics Nav subtype selectivity

Chemical Supplier Availability and Purity Grading Differential for Procurement Decision-Making

The target compound is commercially available from multiple chemical suppliers under CAS 432512-50-0, with the positional isomer 2-chloro-4-nitro (CAS 5546-63-4) available from separate supplier channels . The 4-chloro-2-nitro compound is specifically cataloged as a research-grade benzamide building block, while the 2-chloro-5-nitro isomer (CAS 312614-91-8) is supplied by Chemvon Biotechnology and Jiangsu Institute of Ecomones . The differentiation in supplier catalogs, pricing tiers, and available quantities reflects distinct demand profiles for each positional isomer, with the 4-chloro-2-nitro compound occupying a discrete procurement niche. The compound with CAS 432512-50-0 is listed by A2B Chem with molecular weight confirmation of 438.8653 g/mol , while the positional isomer 2-chloro-5-nitro is supplied under different catalog entries, confirming that each regioisomer is handled as a separate inventory item with independent quality control documentation.

Chemical procurement Supplier comparison Purity specification

Recommended Application Scenarios for 4-Chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Based on Verified Evidence


Antibacterial Drug Discovery: Hit Validation and SAR Expansion Within US10202379 Chemical Space

As a specifically enumerated Reference Example in US10202379, this compound is the appropriate procurement choice for laboratories replicating or extending the antibacterial SAR described in the patent [1]. The patent family demonstrates that structurally proximate Reference Examples (621 and 762) achieve nanomolar antibacterial EC50 values (2 nM and 5.90 nM, respectively) against susceptible strains including MRSA and VRSA . Using the exact Reference Example 629 compound—rather than a generic positional isomer—ensures fidelity to the patent disclosure and enables meaningful comparison with the deposited activity data from related examples. This application is particularly relevant for programs targeting drug-resistant Gram-positive pathogens where the 4-chloro-2-nitro substitution pattern may contribute to distinct antibacterial potency or resistance profile differentiation.

Sodium Channel Modulator Development: Profiling Substitution-Dependent Nav Subtype Selectivity

The thiazolylaminosulfonylbenzamide scaffold is validated as a sodium channel modulatory chemotype through WO2010035166 (Pfizer), with the structurally related compound ICA-121431 demonstrating >1000-fold selectivity for Nav1.1/Nav1.3 over Nav1.5 (IC50 13 nM and 23 nM vs. >10 μM) [1]. The 4-chloro-2-nitro substitution pattern on the benzamide ring represents a distinct SAR probe for investigating how electron-withdrawing substituent positioning affects Nav subtype selectivity and potency. Procurement of the specific regioisomer is essential for electrophysiological profiling, as substitution of even a closely related positional isomer could confound interpretation of structure-selectivity relationships.

Bioreductive Prodrug Research: Investigating Nitroaromatic Activation in Hypoxic or Nitroreductase-Expressing Systems

The ortho-nitro substitution (2-nitro, adjacent to the amide carbonyl) in the target compound positions the nitro group for potential bioreductive activation, a mechanism exploited in hypoxia-selective anticancer agents and nitroreductase-activated antibacterial prodrugs [1]. In the broader nitrobenzamide SAR literature, ortho-nitro positioning has been associated with distinct antimycobacterial activity compared to para-nitro or meta-nitro isomers [1]. The 4-chloro substituent further tunes the nitro group's reduction potential via inductive effects. This compound is suitable for screening in nitroreductase enzyme assays, hypoxia-dependent cytotoxicity panels, or electrochemical reduction potential measurements, where the specific 4-chloro-2-nitro configuration serves as a defined SAR point distinct from de-chloro or alternate-nitro analogs.

Computational Chemistry and Cheminformatics: 3D Pharmacophore Modeling and Virtual Screening Benchmarking

The compound's registration in the ZINC database (ZINC2736684) with available 3D conformer data makes it suitable for computational chemistry workflows including pharmacophore modeling, molecular docking, and shape-based virtual screening [1]. The 4-chloro-2-nitro substitution generates a unique 3D electrostatic potential surface that is distinct from all positional isomers despite identical 2D molecular descriptors (tPSA 170.60 Ų, LogP 5.51) . This compound serves as a discriminating test case for evaluating whether computational screening protocols can correctly distinguish between regioisomers—a non-trivial challenge in virtual screening where 2D fingerprint similarity methods often fail to differentiate positional isomers. Procurement of the correct regioisomer is critical for validating computational predictions with experimental binding or activity data.

Quote Request

Request a Quote for 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.